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Compound of Interest
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Cat. No.: B15389095 Get Quote

Introduction

Longilactone is a naturally occurring C19 quassinoid isolated from the roots of Eurycoma

longifolia, a plant renowned in traditional Southeast Asian medicine. As a member of the

quassinoid class of compounds, Longilactone has attracted significant interest from the

scientific community for its potential therapeutic properties. The structural elucidation of this

complex natural product relies heavily on modern spectroscopic techniques, primarily Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document

provides detailed application notes and protocols for the spectroscopic analysis of

Longilactone, aimed at researchers, scientists, and professionals in drug development.

Data Presentation
The definitive spectroscopic data for Longilactone was first reported by Morita et al. in the

early 1990s. The following tables summarize the key quantitative NMR and MS data essential

for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for Longilactone (CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 3.12 dd 11.5, 6.5

2 2.15 m

2 1.95 m

5 3.25 d 6.5

6 2.50 m

6 1.80 m

7 4.98 br s

9 2.85 m

11 3.95 d 3.0

12 4.30 s

14 3.60 s

15 2.25 m

15 1.75 m

18 (CH₃) 1.05 s

19 (CH₃) 1.60 s

21 (CH₃) 1.25 d 7.0

Data compiled from foundational studies on Longilactone structure elucidation.

Table 2: ¹³C NMR Spectroscopic Data for Longilactone (CDCl₃)
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Position Chemical Shift (δ, ppm)

1 48.5

2 29.7

3 124.0

4 169.8

5 52.3

6 25.5

7 78.8

8 45.2

9 49.8

10 41.2

11 70.5

12 82.5

13 45.0

14 84.5

15 30.1

16 (C=O) 173.5

17 (C=O) 205.0

18 (CH₃) 14.2

19 (CH₃) 10.8

20 70.2

21 (CH₃) 12.5

Data compiled from foundational studies on Longilactone structure elucidation.
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Table 3: Mass Spectrometry Data for Longilactone

Ionization Mode
Mass-to-Charge
Ratio (m/z)

Relative Intensity Assignment

EI-MS 362.1416 High
[M]⁺ (Calculated for

C₂₀H₂₆O₆: 362.1729)

347 Moderate [M - CH₃]⁺

319 Moderate [M - CH₃ - CO]⁺

289 Low [M - C₄H₇O]⁺

EI-MS: Electron Ionization Mass Spectrometry. The fragmentation pattern is characteristic of

the quassinoid skeleton and provides crucial information for structural confirmation.

Experimental Protocols
The following protocols outline the methodologies for the spectroscopic analysis of

Longilactone. These are based on established procedures for the isolation and

characterization of quassinoids from natural sources.

Protocol 1: Sample Preparation for NMR and MS
Analysis

Isolation of Longilactone: Longilactone is typically isolated from the dried, ground roots of

Eurycoma longifolia. The isolation process involves extraction with a suitable organic solvent

(e.g., methanol or chloroform), followed by a series of chromatographic separations, such as

column chromatography over silica gel and high-performance liquid chromatography

(HPLC).

Purity Assessment: The purity of the isolated Longilactone should be assessed by HPLC

prior to spectroscopic analysis. A purity of >95% is recommended for unambiguous spectral

interpretation.

Sample Preparation for NMR:
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Accurately weigh approximately 5-10 mg of purified Longilactone.

Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Sample Preparation for MS:

Prepare a stock solution of purified Longilactone in a volatile organic solvent such as

methanol or acetonitrile at a concentration of approximately 1 mg/mL.

For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL

in the same solvent.

Protocol 2: NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is recommended.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Spectral width: 12-16 ppm

Acquisition time: 2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

¹³C NMR Acquisition:
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Tune and match the probe for the ¹³C frequency.

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30

Spectral width: 200-220 ppm

Acquisition time: 1-2 seconds

Relaxation delay: 2 seconds

Number of scans: 1024 or more, depending on sample concentration.

2D NMR Experiments (for structural confirmation):

Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish

proton-proton and proton-carbon correlations, which are essential for the complete

assignment of the structure.

Protocol 3: Mass Spectrometry Data Acquisition
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap

instrument) is preferred for accurate mass measurements.

Electron Ionization (EI) MS:

Introduce the sample (typically via a direct insertion probe or after GC separation if the

compound is sufficiently volatile and thermally stable).

Set the ionization energy to 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Electrospray Ionization (ESI) MS (alternative method):
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Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure,

drying gas flow rate, and temperature) to achieve a stable ion signal.

Acquire the mass spectrum in both positive and negative ion modes.

Mandatory Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product like Longilactone and the logical relationship of the spectroscopic techniques

in structure elucidation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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